

# Meta-analysis of clinical trial outcomes for nitrosourea-based chemotherapy regimens

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nitrosourea

Cat. No.: B086855

[Get Quote](#)

## A Comparative Meta-Analysis of Nitrosourea-Based Chemotherapy in High-Grade Gliomas

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial outcomes for **nitrosourea**-based chemotherapy regimens in the treatment of high-grade gliomas, particularly glioblastoma. **Nitrosoureas**, a class of alkylating agents, have long been a cornerstone in the therapeutic arsenal against these aggressive brain tumors. This document synthesizes data from pivotal meta-analyses and clinical trials to offer an objective comparison of their performance, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms of action and resistance.

## Efficacy of Nitrosourea-Based Regimens: A Quantitative Overview

The clinical efficacy of **nitrosourea**-based chemotherapy is typically evaluated based on key metrics such as Overall Survival (OS), Progression-Free Survival (PFS), and Objective Response Rate (ORR). The following tables summarize the quantitative outcomes from various meta-analyses and significant clinical trials, providing a comparative landscape of different **nitrosourea** agents and their combinations.

**Table 1: Carmustine (BCNU)-Based Regimens - Clinical Trial Outcomes**

| Regime<br>n/Study                                                             | Patient<br>Populati<br>on                  | Median<br>Overall<br>Survival<br>(OS) | Median<br>Progres<br>sion-<br>Free<br>Survival<br>(PFS) | 6-Month<br>PFS<br>Rate | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR) | Hazard<br>Ratio<br>(HR) for<br>OS | Hazard<br>Ratio<br>(HR) for<br>PFS |
|-------------------------------------------------------------------------------|--------------------------------------------|---------------------------------------|---------------------------------------------------------|------------------------|---------------------------------------------|-----------------------------------|------------------------------------|
| BCNU<br>Monotherapy<br>(Brandes<br>et al.)<br>[1]                             | Recurrent<br>Glioblast<br>oma              | -                                     | 13.3<br>weeks                                           | 17.5%                  | -                                           | -                                 | -                                  |
| BCNU<br>Monotherapy<br>(Retrospective<br>Analysis)<br>[2]                     | Recurrent<br>Glioblast<br>oma              | 22 weeks                              | 11 weeks                                                | 13%                    | -                                           | -                                 | -                                  |
| Carmusti<br>ne vs. No<br>Carmusti<br>ne (Meta-<br>analysis)<br>[3][4]         | Glioma                                     | Improved<br>with<br>Carmusti<br>ne    | Improved<br>with<br>Carmusti<br>ne                      | -                      | -                                           | 0.85                              | 0.85                               |
| Carmusti<br>ne in<br>Newly<br>Diagnose<br>d GBM<br>(Meta-<br>analysis)<br>[4] | Newly<br>Diagnose<br>d<br>Glioblast<br>oma | -                                     | -                                                       | -                      | -                                           | 0.86                              | -                                  |
| Carmusti<br>ne in<br>Recurrent<br>Recurrent                                   | Recurrent                                  | -                                     | -                                                       | -                      | -                                           | 0.77                              | -                                  |

t GBM      Glioblast  
(Meta-      oma  
analysis)

[4]

---

Carmustine +  
Temozolamide vs. Temozolamide alone (Meta-analysis)  
[5]

BCNU vs. Temozolamide (Retrospective)[6]  
Newly diagnosed Glioblastoma  
11.5 months  
Not significantly different

**Table 2: Lomustine (CCNU)-Based Regimens - Clinical Trial Outcomes**

| Regime n/Stud y                             | Patient Populati on                          | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | 6-Month PFS Rate | Objectiv e Response Rate (ORR) | Hazard Ratio (HR) for OS | Hazard Ratio (HR) for PFS |
|---------------------------------------------|----------------------------------------------|------------------------------|----------------------------------------|------------------|--------------------------------|--------------------------|---------------------------|
| Lomustin e                                  | Monotherapy (BELOB trial - control arm)[7]   | Recurrent Glioblastoma       | -                                      | ~2 months        | ~20%                           | ~10%                     | -                         |
| Lomustine + Bevacizumab (Meta-analysis) [8] | Progressive Glioblastoma                     | No Significant Difference    | Improved with Combination              | -                | -                              | 0.84                     | 0.49                      |
| Lomustine                                   | Monotherapy (REGOM A trial - control arm)[7] | Recurrent Glioblastoma       | 7-8.6 months                           | -                | -                              | -                        | -                         |
| PCV (Procarbazine, Lomustine, Vincristine)  | Recurrent High-Grade Glioma, e, Vincristine  | 6.7 months                   | 3.6 months                             | -                | -                              | 0.91                     | 0.89                      |

e) vs.

Temozolo

mide[9]

---

Lomustin

e Recurren

Monother t

apy Glioblast

(Historic oma

Data)[10]

---

Alternativ

e

Lomustin Recurren

e t

Regimen Glioblast

8 months 4 months

20.4%

18.8%

(40mg/da oma

y for 4

days)[11]

---

**Table 3: Fotemustine-Based Regimens - Clinical Trial Outcomes**

| Regimen/Study                           | Patient Population                      | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | 6-Month PFS Rate              | Objective Response Rate (ORR) |
|-----------------------------------------|-----------------------------------------|------------------------------|----------------------------------------|-------------------------------|-------------------------------|
| Fotemustine (GICNO Phase II)            | Recurrent Glioblastoma (TMZ-pretreated) | 6 months                     | -                                      | 20.9%                         | 7.1% (Partial Response)       |
| Fotemustine (Scoccianti et al.)         | Recurrent Glioblastoma (TMZ-pretreated) | 9.1 months                   | 5.7 months                             | 48.15%                        | 29.6% (Partial Response)      |
| Fotemustine (Biweekly Schedule)[12][13] | Recurrent Glioblastoma (TMZ-pretreated) | 11.1 months                  | 6.7 months                             | 61%                           | 25% (Complete/Partial)        |
| Fotemustine (Pooled Analysis)[14]       | Recurrent Glioblastoma (TMZ-pretreated) | -                            | -                                      | Varies by time to TMZ failure | -                             |
| High-Dose Fotemustine (Phase I/II) [15] | Recurrent Glioblastoma (TMZ-pretreated) | 19.7 weeks                   | 12.1 weeks                             | -                             | -                             |

## Experimental Protocols of Key Clinical Trials

Understanding the methodologies behind these clinical trials is crucial for interpreting their outcomes. Below are detailed protocols for some of the pivotal studies cited in the meta-analyses.

## EORTC 26951: Adjuvant PCV in Anaplastic Oligodendrogloma

- Objective: To evaluate the efficacy of adding six cycles of Procarbazine, Lomustine (CCNU), and Vincristine (PCV) chemotherapy to radiotherapy in newly diagnosed anaplastic oligodendrogloma.[12]
- Patient Population: Adult patients with newly diagnosed anaplastic oligodendrogloma or oligoastrocytoma.[12]
- Treatment Arms:
  - Arm 1 (Radiotherapy alone): Radiotherapy to a total dose of 59.4 Gy in 33 fractions.[16]
  - Arm 2 (Radiotherapy + PCV): The same radiotherapy regimen followed by up to six cycles of adjuvant PCV.[16]
- PCV Regimen:
  - Lomustine (CCNU): 110 mg/m<sup>2</sup> orally on day 1.
  - Procarbazine: 60 mg/m<sup>2</sup> orally on days 8 to 21.
  - Vincristine: 1.4 mg/m<sup>2</sup> (maximum 2 mg) intravenously on days 8 and 29.
  - Cycles were repeated every 6 weeks.[7]
- Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[12]
- Response Assessment: Based on clinical and radiological evaluation.

## BELOB Trial: Lomustine and Bevacizumab in Recurrent Glioblastoma

- Objective: A randomized, controlled, phase 2 trial to assess the efficacy of lomustine, bevacizumab, or their combination in recurrent glioblastoma.[7]

- Patient Population: Adult patients with a first recurrence of glioblastoma after prior temozolomide and radiotherapy.[5]
- Treatment Arms:
  - Arm 1 (Lomustine monotherapy): Lomustine 110 mg/m<sup>2</sup> orally every 6 weeks.[5]
  - Arm 2 (Bevacizumab monotherapy): Bevacizumab 10 mg/kg intravenously every 2 weeks. [5]
  - Arm 3 (Combination therapy): Lomustine 110 mg/m<sup>2</sup> (later amended to 90 mg/m<sup>2</sup>) every 6 weeks plus bevacizumab 10 mg/kg every 2 weeks.[7][10]
- Primary Endpoint: 9-month Overall Survival (OS) rate.[7]
- Response Assessment: Based on RANO (Response Assessment in Neuro-Oncology) criteria.

## GICNO Phase II Trial: Fotemustine in Recurrent Glioblastoma

- Objective: To evaluate the efficacy and safety of fotemustine in patients with recurrent or progressive glioblastoma after standard treatment with radiotherapy and temozolomide.[1]
- Patient Population: Patients with histologically confirmed glioblastoma that progressed after radiotherapy with concomitant and/or adjuvant temozolomide.[3]
- Treatment Regimen:
  - Induction Phase: Fotemustine 100 mg/m<sup>2</sup> (later amended to 75 mg/m<sup>2</sup>) intravenously weekly for three weeks.
  - Rest Period: 5 weeks.
  - Maintenance Phase: Fotemustine 100 mg/m<sup>2</sup> intravenously every 3 weeks.[1]
- Primary Endpoint: Progression-Free Survival at 6 months (PFS-6).[3]

- Response Assessment: Macdonald criteria.

## Molecular Mechanisms and Signaling Pathways

The therapeutic effect of **nitrosoureas** is primarily mediated by their ability to induce DNA damage. However, the intricate interplay of DNA repair mechanisms, cell cycle checkpoints, and apoptosis signaling pathways ultimately determines the fate of the cancer cell.

### Mechanism of Action of Nitrosoureas

**Nitrosoureas** are alkylating agents that spontaneously decompose in vivo to form reactive intermediates. These intermediates alkylate DNA, primarily at the O6 position of guanine. This initial lesion can then lead to the formation of interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell death.[2]



[Click to download full resolution via product page](#)

Mechanism of action of **nitrosourea** chemotherapeutic agents.

### Key Signaling Pathways in Nitrosourea-Induced Cell Death

The formation of DNA interstrand cross-links by **nitrosoureas** activates a complex DNA damage response (DDR). This response involves the activation of key sensor proteins like ATR and ATM, which in turn phosphorylate a cascade of downstream targets, including checkpoint kinases (Chk1/Chk2) and the tumor suppressor p53. Activation of these pathways can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, trigger apoptosis.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fotemustine as second-line treatment for recurrent or progressive glioblastoma after concomitant and/or adjuvant temozolomide: a phase II trial of Gruppo Italiano Cooperativo di Neuro-Oncologia (GICNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fotemustine as second-line treatment for recurrent or progressive glioblastoma after concomitant and/or adjuvant temozolomide: a phase II trial of Gruppo Italiano Cooperativo di Neuro-Oncologia (GICNO) | [springermedizin.de](#) [springermedizin.de]
- 4. [mdpi.com](#) [mdpi.com]
- 5. 3363-Glioblastoma recurrent lomustine (110mg/m2) | [eviQ](#) [eviq.org.au]
- 6. An Overview of Fotemustine in High-Grade Gliomas: From Single Agent to Association with Bevacizumab - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 7. [mdpi.com](#) [mdpi.com]
- 8. [Frontiers](#) | Drug Resistance in Glioblastoma: The Two Faces of Oxidative Stress [[frontiersin.org](#)]
- 9. [EORTC](#) [eortc.org]
- 10. A randomized phase II trial of standard dose bevacizumab versus low dose bevacizumab plus lomustine (CCNU) in adults with recurrent glioblastoma - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 11. [researchgate.net](#) [researchgate.net]
- 12. Adjuvant procarbazine, lomustine, and vincristine chemotherapy in newly diagnosed anaplastic oligodendrogloma: long-term follow-up of EORTC brain tumor group study 26951 - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 13. Inhibition of a specific DNA repair system and nitrosourea cytotoxicity in resistant human cancer cells - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 14. 4135-Glioblastoma recurrent lomustine and beVACizumab | [eviQ](#) [eviq.org.au]
- 15. Chloroethylnitrosourea-induced cell death and genotoxicity: cell cycle dependence and the role of DNA double-strand breaks, HR and NHEJ - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 16. Joint Final Report of EORTC 26951 and RTOG 9402: Phase III Trials With Procarbazine, Lomustine, and Vincristine Chemotherapy for Anaplastic Oligodendroglial Tumors - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- To cite this document: BenchChem. [Meta-analysis of clinical trial outcomes for nitrosourea-based chemotherapy regimens]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086855#meta-analysis-of-clinical-trial-outcomes-for-nitrosourea-based-chemotherapy-regimens>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)